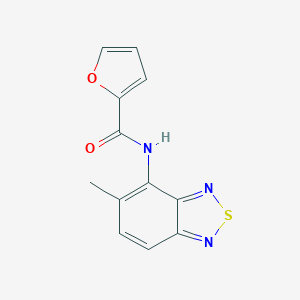
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide, also known as MBTF, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
科学研究应用
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and materials science. In neuroscience, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and chronic pain. In cancer research, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been investigated for its ability to inhibit the growth of cancer cells, particularly in breast and lung cancer. In materials science, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been used as a building block for the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide is not fully understood, but it is believed to involve the modulation of ion channels in cells. Specifically, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been shown to bind to and inhibit the activity of certain potassium channels, leading to changes in cellular excitability and signaling.
Biochemical and Physiological Effects:
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been shown to have a range of biochemical and physiological effects, depending on the specific application and experimental conditions. In neuroscience, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been shown to reduce the firing rate of neurons and decrease the release of certain neurotransmitters. In cancer research, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In materials science, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been used as a building block for the synthesis of materials with unique optical and electronic properties.
实验室实验的优点和局限性
One advantage of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide is its versatility, as it can be used in a range of applications and synthesized using relatively simple methods. However, one limitation is its potential toxicity, as it has been shown to be cytotoxic at high concentrations. Additionally, the mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide is not fully understood, which could complicate its use in certain experiments.
未来方向
There are several potential future directions for research on N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide. In neuroscience, further studies could investigate the specific ion channels targeted by N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide and their potential therapeutic applications. In cancer research, studies could focus on optimizing the efficacy and specificity of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide as an anticancer agent. In materials science, research could explore the synthesis of novel materials using N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide as a building block, with potential applications in electronics and photonics. Overall, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide represents a promising area of research with potential applications in a range of fields.
合成方法
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide can be synthesized through a multistep process involving the reaction of 5-methyl-2-amino-1,3-benzothiazole with furan-2-carboxylic acid chloride. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
属性
分子式 |
C12H9N3O2S |
|---|---|
分子量 |
259.29 g/mol |
IUPAC 名称 |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C12H9N3O2S/c1-7-4-5-8-11(15-18-14-8)10(7)13-12(16)9-3-2-6-17-9/h2-6H,1H3,(H,13,16) |
InChI 键 |
JJSLOBVOOBHEMR-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CO3 |
规范 SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246177.png)
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B246178.png)




![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246196.png)
![N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246198.png)

![2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246201.png)
![N-{4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]phenyl}acetamide](/img/structure/B246208.png)

![5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B246210.png)
